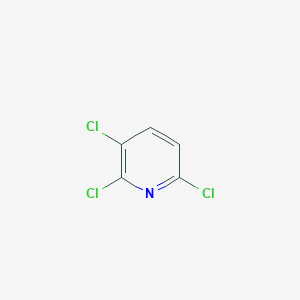

2,3,6-Trichloropyridine

概要

説明

2,3,6-Trichloropyridine is an organic compound with the molecular formula C5H2Cl3N. It is a colorless to light yellow liquid with a pungent odor. This compound is not soluble in water but is soluble in organic solvents. It is known for its chemical stability and is used as an intermediate in the synthesis of various chemical products .

準備方法

Synthetic Routes and Reaction Conditions: 2,3,6-Trichloropyridine can be synthesized through several methods. One common method involves the chlorination of pyridine. The process typically uses chlorine gas in the presence of a catalyst such as ferric chloride at elevated temperatures. Another method involves the reaction of 2,3,6-tribromopyridine with antimony trichloride under basic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the use of a catalyst comprising cobalt chloride, lanthanum chloride, barium chloride, ferric chloride, cupric chloride, aluminum chloride, or zinc chloride supported on a silica carrier. The reaction mixture is heated to temperatures between 350-500°C in an inert atmosphere .

化学反応の分析

Nucleophilic Substitution Reactions

The electron-withdrawing effect of chlorine atoms activates positions 4 and 5 of the pyridine ring for nucleophilic attack. Key reactions include:

A. Amination

-

Reagents : Aliphatic/aromatic amines (e.g., methylamine, aniline).

-

Conditions : 80–120°C in polar aprotic solvents (DMF, DMSO) with base (K₂CO₃) .

-

Products : 4-Amino-2,3,6-trichloropyridine derivatives, used in herbicide synthesis .

B. Methoxylation

-

Reagents : Sodium methoxide (NaOMe).

-

Conditions : Reflux in methanol (60–80°C), 6–8 hours.

-

Products : 4-Methoxy-2,3,6-trichloropyridine, a precursor for antifungal agents .

Chlorination and Further Halogenation

This compound undergoes selective gas-phase chlorination to produce higher chlorinated derivatives:

Key Findings :

-

Catalyst choice critically impacts selectivity. HZSM-5 minimizes by-products like 2,4,6-trichloropyridine .

-

Temperatures >400°C favor tetrachloropyridine formation but risk decomposition .

Reduction Reactions

Controlled reduction selectively removes chlorine atoms:

A. Hydrodechlorination

-

Reagents : H₂/Pd-C or LiAlH₄.

-

Conditions : 50–100°C under inert atmosphere.

-

Products : 2,3-Dichloropyridine (major) and 2-chloropyridine (minor) .

B. Catalytic Hydrogenolysis

-

Catalyst : Raney Nickel (H₂, 10–20 bar).

-

Selectivity : Position 6 chlorine is preferentially removed due to steric factors .

Coupling Reactions

Utilized in pharmaceutical intermediate synthesis:

A. Suzuki-Miyaura Coupling

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄.

-

Products : Biaryl derivatives with retained 2,3,6-trichloro substitution .

Stability and Side Reactions

-

Thermal Decomposition : Above 500°C, decomposes to polychlorinated biphenyls (PCBs) and HCl .

-

Hydrolysis : Resistant under acidic conditions but hydrolyzes slowly in alkaline media (pH >10).

Industrial-Scale Reaction Optimization

Data from continuous-flow processes (patent CN108484492A ):

| Parameter | Diazotization Step | Chlorination Step |

|---|---|---|

| Temperature | 0–5°C | 60–70°C |

| Reagent | NaNO₂/HCl | CuCl/HCl |

| Yield (crude) | 75% | 82% |

| Purity after Recrystallization | 98% (toluene/petroleum ether) | – |

Key Notes :

-

Diazotization at low temperatures minimizes diazonium salt decomposition .

-

Cuprous chloride catalyzes Sandmeyer-type chlorination with high regioselectivity .

Comparative Reactivity with Analogues

| Compound | Electrophilicity (Relative) | Preferred Reaction Sites |

|---|---|---|

| This compound | High | C4, C5 |

| 2,6-Dichloropyridine | Moderate | C3, C4 |

| Pentachloropyridine | Low | – |

科学的研究の応用

Applications in Agrochemicals

2,3,6-Trichloropyridine serves as a crucial intermediate in the synthesis of various pesticides and herbicides. Its derivatives are used to develop:

- Insecticides : Compounds derived from trichloropyridine are effective against a range of agricultural pests.

- Herbicides : It is utilized in the formulation of selective herbicides that target specific weed species while minimizing damage to crops .

Pharmaceutical Applications

Research indicates that trichloropyridine derivatives exhibit biological activity that can be harnessed in medicinal chemistry. These applications include:

- Antimicrobial Agents : Some derivatives have shown promise as antimicrobial agents against various pathogens.

- Anti-inflammatory Compounds : The compound's structure allows for modifications that can lead to new anti-inflammatory drugs .

Environmental Impact and Safety Studies

The environmental implications of this compound have been studied concerning its toxicity and persistence in ecosystems. Notable findings include:

- Toxicological Studies : Exposure to trichloropyridine has been linked to adverse health effects such as chloracne and polyneuropathy among workers handling the compound without adequate safety measures .

- Environmental Persistence : Research suggests that trichloropyridine can persist in the environment, necessitating studies on its degradation pathways and ecological impact.

Case Study 1: Synthesis and Application in Herbicides

A study demonstrated an efficient synthesis method for this compound from readily available precursors. The synthesized compound was then utilized to develop a new class of herbicides with improved efficacy against resistant weed species. The results showed a significant reduction in herbicide application rates while maintaining crop yield.

Case Study 2: Toxicological Assessment

In a workplace exposure study involving workers at a chemical manufacturing facility producing trichloropyridine-based products, several cases of chloracne were reported. This led to increased scrutiny regarding occupational safety standards and prompted the implementation of stricter safety protocols to minimize exposure risks .

Market Insights

The market for this compound is projected to grow significantly due to its applications in agrochemicals and pharmaceuticals. As of 2022, the market was valued at approximately USD 0.25 billion and is expected to reach USD 0.38 billion by 2030 .

作用機序

The mechanism of action of 2,3,6-Trichloropyridine involves its reactivity towards nucleophiles. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of complex organic molecules. The compound’s molecular targets and pathways are primarily related to its role as an intermediate in chemical synthesis .

類似化合物との比較

- 2,3,5,6-Tetrachloropyridine

- 2,3,4,6-Tetrachloropyridine

- 2,3-Dichloropyridine

- 2,6-Dichloropyridine

Comparison: 2,3,6-Trichloropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity compared to other chlorinated pyridines. For example, 2,3,5,6-Tetrachloropyridine is more heavily chlorinated and thus less reactive towards nucleophiles. In contrast, 2,3-Dichloropyridine has fewer chlorine atoms, making it less electron-deficient and less reactive in nucleophilic substitution reactions .

生物活性

2,3,6-Trichloropyridine is a chlorinated pyridine derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by three chlorine atoms substituted on the pyridine ring, enhances its reactivity and potential therapeutic applications. The compound's synthesis and biological properties have been extensively studied, revealing its antimicrobial, antifungal, and potential anti-inflammatory effects.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of 2,6-dichloropyridine. Various methods have been documented, including gas-phase chlorination at elevated temperatures with specific catalysts to optimize yields while minimizing by-products. For example, a method utilizing a 25-50% excess of chlorine at temperatures between 250-320°C has been reported to achieve high yields of the desired product with minimal tarry by-products .

Synthesis Process Overview

| Step | Description |

|---|---|

| Starting Material | 2,6-Dichloropyridine |

| Chlorination Method | Gas-phase chlorination |

| Temperature Range | 250-320°C |

| Catalyst | Activated carbon on attapulgite |

| Yield | High yield with minimal by-products |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from trichloropyridine demonstrated minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against E. coli, P. aeruginosa, and S. aureus .

Antimicrobial Activity Table

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 13a | E. coli | 93.7 |

| 13a | P. aeruginosa | 62.5 |

| 13a | S. aureus | 46.9 |

| 13a | B. subtilis | 62.5 |

| 13a | C. albicans | 7.8 |

| 13a | Aspergillus flavus | 5.8 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. The compound's derivatives were effective against fungal strains such as Candida albicans and Aspergillus flavus, with MIC values indicating potent antifungal effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives of trichloropyridine:

- Antimicrobial Study : A study focused on synthesizing various thiazole derivatives from trichloropyridine highlighted their antimicrobial efficacy against multiple bacterial strains . The results showed that certain derivatives exhibited superior antibacterial properties compared to standard antibiotics.

- Docking Studies : In silico molecular docking studies have been employed to predict the interaction of trichloropyridine derivatives with bacterial DNA gyrase, suggesting a mechanism for their antibacterial action .

- Environmental Impact : Research also emphasizes the environmental implications of using chlorinated compounds like trichloropyridine in agricultural settings due to their potential toxicity and persistence in ecosystems .

特性

IUPAC Name |

2,3,6-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAKJVMKNDXBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073374 | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-09-9, 29154-14-1 | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.3.6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。